
3-chloro-4-methyl-N-2-pyrimidinylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-4-methyl-N-2-pyrimidinylbenzamide, also known as CPYB, is a chemical compound that has gained significant attention in the scientific research community due to its potential use in cancer treatment. CPYB belongs to the class of benzamides, which are known for their antitumor activity.
科学的研究の応用
3-chloro-4-methyl-N-2-pyrimidinylbenzamide has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that 3-chloro-4-methyl-N-2-pyrimidinylbenzamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also demonstrated the antitumor activity of 3-chloro-4-methyl-N-2-pyrimidinylbenzamide in mouse models of breast and colon cancer. 3-chloro-4-methyl-N-2-pyrimidinylbenzamide has been shown to induce apoptosis, inhibit angiogenesis, and reduce the expression of cancer-promoting proteins such as survivin and cyclin D1.
作用機序
3-chloro-4-methyl-N-2-pyrimidinylbenzamide exerts its antitumor activity by targeting multiple signaling pathways involved in cancer development and progression. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. HDAC inhibition leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes, resulting in the inhibition of cancer cell growth and survival. 3-chloro-4-methyl-N-2-pyrimidinylbenzamide has also been shown to inhibit the activity of heat shock protein 90 (HSP90), a chaperone protein that stabilizes various oncogenic proteins. HSP90 inhibition leads to the degradation of these proteins, resulting in the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
3-chloro-4-methyl-N-2-pyrimidinylbenzamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. However, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, indicating its selective toxicity towards cancer cells. 3-chloro-4-methyl-N-2-pyrimidinylbenzamide has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in cancer metastasis. Additionally, 3-chloro-4-methyl-N-2-pyrimidinylbenzamide has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
実験室実験の利点と制限
3-chloro-4-methyl-N-2-pyrimidinylbenzamide has several advantages for lab experiments, including its ability to inhibit multiple signaling pathways involved in cancer development and progression, its selective toxicity towards cancer cells, and its ability to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. However, 3-chloro-4-methyl-N-2-pyrimidinylbenzamide has some limitations, including its relatively low solubility in aqueous solutions, which can limit its effectiveness in in vivo studies. Additionally, 3-chloro-4-methyl-N-2-pyrimidinylbenzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
将来の方向性
There are several future directions for research on 3-chloro-4-methyl-N-2-pyrimidinylbenzamide, including the development of more efficient synthesis methods, the optimization of its antitumor activity, and the evaluation of its safety and efficacy in clinical trials. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the antitumor activity of 3-chloro-4-methyl-N-2-pyrimidinylbenzamide and to identify potential biomarkers of response to 3-chloro-4-methyl-N-2-pyrimidinylbenzamide treatment. Furthermore, the potential use of 3-chloro-4-methyl-N-2-pyrimidinylbenzamide in combination with other anticancer agents should be explored, as this may enhance its antitumor activity and reduce the risk of drug resistance.
合成法
3-chloro-4-methyl-N-2-pyrimidinylbenzamide can be synthesized using various methods, including the reaction of 3-chloro-4-methylbenzoic acid with 2-aminopyrimidine in the presence of a coupling agent such as N,N'-carbonyldiimidazole. Another method involves the reaction of 3-chloro-4-methylbenzoyl chloride with 2-aminopyrimidine in the presence of a base such as triethylamine. Both methods result in the formation of 3-chloro-4-methyl-N-2-pyrimidinylbenzamide as a white crystalline solid.
特性
IUPAC Name |
3-chloro-4-methyl-N-pyrimidin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c1-8-3-4-9(7-10(8)13)11(17)16-12-14-5-2-6-15-12/h2-7H,1H3,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMXKVHHCJPADF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methyl-N-pyrimidin-2-ylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(3-cyclopentylpropanoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5851694.png)

![9-tert-butyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B5851702.png)
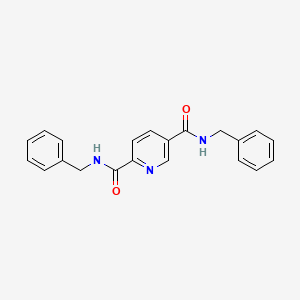
![1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]azepane](/img/structure/B5851726.png)
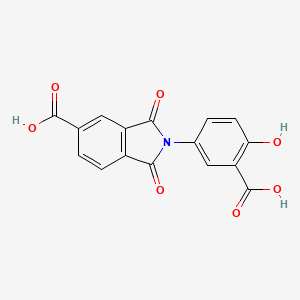
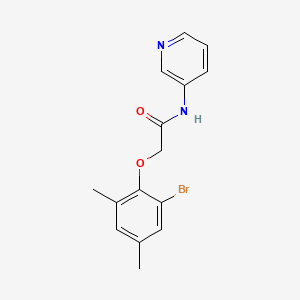

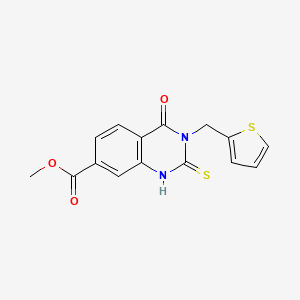
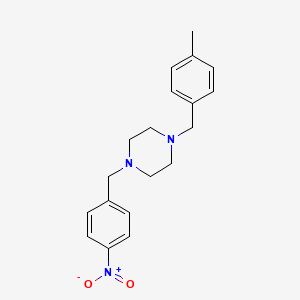

![3-chloro-4-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5851776.png)
![{4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid](/img/structure/B5851782.png)